1,5-Bis(2-methoxyphenyl)pentan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Bis(2-methoxyphenyl)pentan-3-one is an organic compound with the molecular formula C19H22O3 It is a derivative of pentanone with two methoxyphenyl groups attached to the first and fifth carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Bis(2-methoxyphenyl)pentan-3-one can be synthesized through several methods. One common approach involves the aldol condensation reaction. In this method, 2-methoxybenzaldehyde is reacted with acetone in the presence of a base such as potassium hydroxide. The reaction mixture is typically stirred at room temperature, and the resulting product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent purification systems and controlled reaction environments are essential to ensure consistent quality in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(2-methoxyphenyl)pentan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as bromine (Br2) or iodine (I2) can be used for halogenation reactions.
Major Products
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1,5-Bis(2-methoxyphenyl)pentan-3-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. In cancer cells, 1,5-Bis(2-methoxyphenyl)pentan-3-one induces apoptosis by activating endoplasmic reticulum stress pathways. This leads to the activation of caspase cascades, ultimately resulting in cell death. The methoxy groups play a crucial role in facilitating these molecular interactions .
Comparison with Similar Compounds
1,5-Bis(2-methoxyphenyl)pentan-3-one can be compared with other similar compounds, such as:
1,5-Bis(3-methoxyphenyl)pentan-3-one: Similar structure but with methoxy groups at different positions.
1,5-Bis(4-methoxyphenyl)pentan-3-one: Another isomer with methoxy groups at the fourth position.
Curcumin: A natural compound with similar biological activities but different chemical structure.
These comparisons highlight the uniqueness of this compound in terms of its specific molecular interactions and biological effects.
Properties
CAS No. |
41973-43-7 |
---|---|
Molecular Formula |
C19H22O3 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
1,5-bis(2-methoxyphenyl)pentan-3-one |
InChI |
InChI=1S/C19H22O3/c1-21-18-9-5-3-7-15(18)11-13-17(20)14-12-16-8-4-6-10-19(16)22-2/h3-10H,11-14H2,1-2H3 |
InChI Key |
PVFQUANUACFEAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)CCC2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.